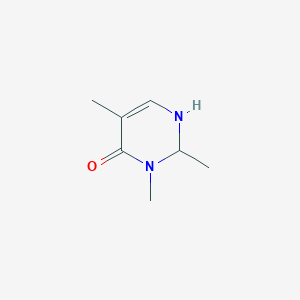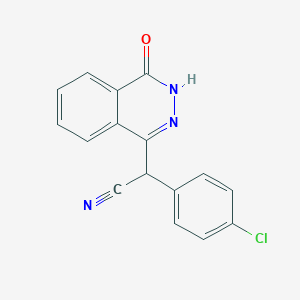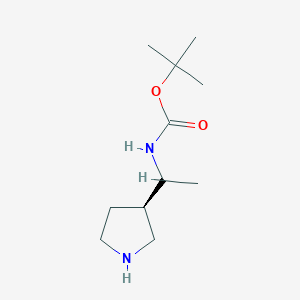![molecular formula C16H8N2O4 B13097081 [5,5'-Bi-1H-indole]-2,2',3,3'-tetrone CAS No. 14735-56-9](/img/structure/B13097081.png)
[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5,5’-Biindoline]-2,2’,3,3’-tetraone is a complex organic compound characterized by its unique structure, which consists of two indoline units connected through a biindoline linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Biindoline]-2,2’,3,3’-tetraone typically involves multi-step organic reactions. One common method includes the oxidative coupling of indoline derivatives under controlled conditions. The reaction often requires the use of oxidizing agents such as potassium permanganate or ceric ammonium nitrate. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of [5,5’-Biindoline]-2,2’,3,3’-tetraone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
[5,5’-Biindoline]-2,2’,3,3’-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the tetraone into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds.
科学研究应用
[5,5’-Biindoline]-2,2’,3,3’-tetraone has a broad range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of [5,5’-Biindoline]-2,2’,3,3’-tetraone involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, its derivatives may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Indoline-2,3-dione: A simpler indoline derivative with similar structural features.
5,5’-Biindole: Lacks the tetraone functionality but shares the biindoline linkage.
Indigo: A well-known dye with a similar indoline core structure.
Uniqueness
[5,5’-Biindoline]-2,2’,3,3’-tetraone is unique due to its tetraone functionality, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific redox characteristics and structural stability.
属性
CAS 编号 |
14735-56-9 |
|---|---|
分子式 |
C16H8N2O4 |
分子量 |
292.24 g/mol |
IUPAC 名称 |
5-(2,3-dioxo-1H-indol-5-yl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C16H8N2O4/c19-13-9-5-7(1-3-11(9)17-15(13)21)8-2-4-12-10(6-8)14(20)16(22)18-12/h1-6H,(H,17,19,21)(H,18,20,22) |
InChI 键 |
QPCDSSGUNCFACB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)NC(=O)C4=O)C(=O)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
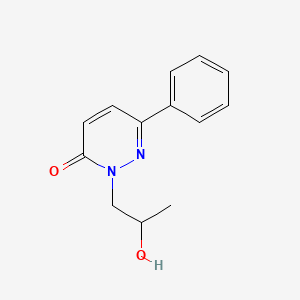
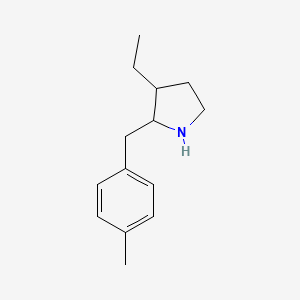
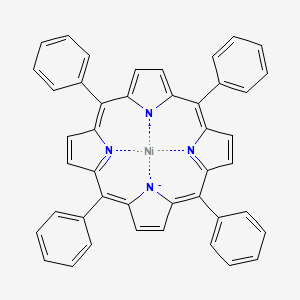
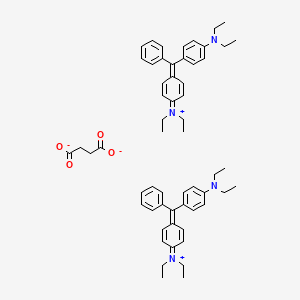

![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
